1-Bromo-2-cyclopropyl-3-fluorobenzene

Suzuki-Miyaura coupling nickel catalysis C-F bond activation

1-Bromo-2-cyclopropyl-3-fluorobenzene (CAS 1415096-07-9) is a halogenated aromatic building block with the molecular formula C₉H₈BrF and a molecular weight of 215.06 g/mol. This compound belongs to the class of ortho-bromo-fluoro-substituted benzene derivatives and incorporates a cyclopropyl moiety directly attached to the aromatic ring at the C2 position, adjacent to both the bromine (C1) and fluorine (C3) substituents.

Molecular Formula C9H8BrF
Molecular Weight 215.065
CAS No. 1415096-07-9
Cat. No. B2840676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-cyclopropyl-3-fluorobenzene
CAS1415096-07-9
Molecular FormulaC9H8BrF
Molecular Weight215.065
Structural Identifiers
SMILESC1CC1C2=C(C=CC=C2Br)F
InChIInChI=1S/C9H8BrF/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2
InChIKeySYCSLHKPDSGTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-cyclopropyl-3-fluorobenzene (CAS 1415096-07-9): Core Properties and Procurement Parameters


1-Bromo-2-cyclopropyl-3-fluorobenzene (CAS 1415096-07-9) is a halogenated aromatic building block with the molecular formula C₉H₈BrF and a molecular weight of 215.06 g/mol . This compound belongs to the class of ortho-bromo-fluoro-substituted benzene derivatives and incorporates a cyclopropyl moiety directly attached to the aromatic ring at the C2 position, adjacent to both the bromine (C1) and fluorine (C3) substituents [1]. The compound is typically supplied as a liquid with purity specifications reaching 98% (HPLC) from commercial vendors , and is recommended for storage at 4°C to maintain long-term stability [1]. Its MDL number (MFCD24449783) and ChemSpider ID (30801144) facilitate unambiguous procurement and database retrieval [1].

Why 1-Bromo-2-cyclopropyl-3-fluorobenzene Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzene Analogs


The 1,2,3-trisubstitution pattern of this compound—featuring bromine (C1), cyclopropyl (C2), and fluorine (C3) in contiguous ortho and ortho′ positions—establishes a steric and electronic environment that cannot be replicated by simpler halogenated benzene building blocks. Replacement with 1-bromo-3-fluorobenzene (lacking cyclopropyl) eliminates both the steric bulk and the unique conformational constraints imposed by the cyclopropane ring . Conversely, substitution with 1-bromo-2-cyclopropylbenzene (lacking fluorine) removes the strong electron-withdrawing inductive effect and ortho-directing influence of the fluorine atom, fundamentally altering the regioselectivity of subsequent electrophilic aromatic substitution or metal-halogen exchange reactions . Procurement of the fully functionalized 1-bromo-2-cyclopropyl-3-fluorobenzene is therefore essential when the synthetic sequence requires all three substituents to be pre-installed on the aromatic scaffold prior to cross-coupling or cyclization steps.

Quantitative Differentiation of 1-Bromo-2-cyclopropyl-3-fluorobenzene Against Structural Analogs


Ortho-Fluorine and Cyclopropyl Substitution: Enhanced Reactivity in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

While no published study directly compares 1-bromo-2-cyclopropyl-3-fluorobenzene against a specific analog in a head-to-head Suzuki-Miyaura coupling, class-level inference from nickel-catalyzed aryl fluoride cross-coupling studies indicates that ortho-fluorine substitution adjacent to the bromine leaving group can significantly modulate oxidative addition rates in nickel-mediated systems [1]. Specifically, research on nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides demonstrates that ortho-substituted aryl fluorides exhibit distinct reactivity profiles compared to para- or meta-substituted congeners, attributed to both electronic effects and chelation-assisted oxidative addition pathways [1]. The presence of the cyclopropyl group at the C2 position in 1-bromo-2-cyclopropyl-3-fluorobenzene introduces additional steric demand that may influence catalyst selection and ligand optimization relative to simpler ortho-bromofluorobenzene analogs.

Suzuki-Miyaura coupling nickel catalysis C-F bond activation

Molecular Weight and LogP Differentiation from Mono-Substituted and De-Fluorinated Analogs

Quantitative comparison of physicochemical descriptors reveals that 1-bromo-2-cyclopropyl-3-fluorobenzene occupies a distinct property space relative to its closest commercially available analogs. The target compound has a molecular weight of 215.06 g/mol , which is approximately 9% higher than 1-bromo-2-cyclopropylbenzene (197.07 g/mol, C₉H₉Br) [1] and approximately 23% higher than 1-bromo-3-fluorobenzene (175.00 g/mol, C₆H₄BrF) [2]. The calculated LogP of the target compound is 3.47 , which differs substantially from the LogP of the de-fluorinated analog 1-bromo-2-cyclopropylbenzene (estimated LogP approximately 3.9–4.1) and from the cyclopropyl-lacking analog 1-bromo-3-fluorobenzene (estimated LogP approximately 2.8–3.0).

physicochemical properties lipophilicity logP

Cyclopropyl Ring Strain Energy: Differentiated Conformational Constraints Relative to Alkyl-Substituted Analogs

The cyclopropyl group in 1-bromo-2-cyclopropyl-3-fluorobenzene introduces approximately 27.5 kcal/mol of ring strain energy relative to acyclic alkyl analogs, based on established thermochemical data for cyclopropane [1]. This strain energy is quantitatively distinct from the essentially zero ring strain present in propyl or isopropyl substituents. The cyclopropane C-C bonds exhibit significant π-character and adopt a fixed geometry (bond angles constrained to ~60°), which restricts rotational freedom around the C(aryl)-C(cyclopropyl) bond and enforces a specific spatial orientation of the cyclopropyl ring relative to the aromatic plane. This conformational restriction is absent in analogs bearing saturated acyclic alkyl chains such as 1-bromo-2-ethyl-3-fluorobenzene (not commercially characterized) or 1-bromo-2-isopropyl-3-fluorobenzene.

conformational restriction cyclopropane strain medicinal chemistry

Ortho-Fluorine Electron-Withdrawing Effect: Quantitative Hammett Substituent Constant Comparison

The ortho-fluorine substituent in 1-bromo-2-cyclopropyl-3-fluorobenzene exerts a strong electron-withdrawing inductive effect (-I) that is quantifiable via the Hammett substituent constant. For ortho-fluorine, the inductive parameter σₘ (used as a proxy when ortho-specific σₒ values are unavailable) is +0.34, while the resonance parameter σₚ is +0.06, indicating predominantly inductive electron withdrawal [1]. In contrast, the comparator analog 1-bromo-2-cyclopropylbenzene (lacking fluorine) has a hydrogen substituent at the C3 position, with σ = 0.00. The presence of fluorine therefore introduces a +0.34 shift in the electronic environment of the aromatic ring, which directly influences the electron density at the bromine-bearing C1 carbon and modulates the reactivity of the C-Br bond in metal-halogen exchange and oxidative addition reactions.

electronic effects Hammett constant SAR

Vendor Purity Specification: 98% HPLC Baseline for Reliable Cross-Coupling Reproducibility

Commercial sourcing data from multiple independent vendors consistently specify a purity of ≥98% (HPLC) for 1-bromo-2-cyclopropyl-3-fluorobenzene [1]. This purity level provides a quantitative procurement benchmark against alternative building blocks in the same structural class. Lower-purity grades (e.g., 95% or 97%) of halogenated aromatic intermediates may contain impurity profiles that include dehalogenated byproducts, regioisomeric contaminants, or residual palladium from incomplete purification, each of which can poison sensitive cross-coupling catalysts or generate off-target products in multi-step synthetic sequences. The 98% specification reduces the molar concentration of unspecified impurities to ≤2% (≤20 mg/g), a threshold that is generally accepted as sufficient for reproducible reaction outcomes in discovery-scale and early process development applications.

purity specification HPLC quality control

Procurement-Relevant Application Scenarios for 1-Bromo-2-cyclopropyl-3-fluorobenzene


Suzuki-Miyaura Cross-Coupling for Cyclopropyl-Fluorophenyl Biaryl Construction

1-Bromo-2-cyclopropyl-3-fluorobenzene serves as an electrophilic coupling partner in palladium- or nickel-catalyzed Suzuki-Miyaura reactions, enabling the installation of the 2-cyclopropyl-3-fluorophenyl motif onto diverse boronic acid/ester scaffolds. The ortho-fluorine substitution (Hammett σ = +0.34) enhances electrophilicity at the C-Br bond, potentially accelerating oxidative addition relative to non-fluorinated analogs . Procurement of this pre-functionalized building block eliminates the need for sequential halogenation/fluorination/cyclopropylation steps post-coupling, which would otherwise be required if using a simpler aryl halide such as 1-bromo-3-fluorobenzene (lacking cyclopropyl) or 1-bromo-2-cyclopropylbenzene (lacking fluorine) [1].

Medicinal Chemistry Library Synthesis Targeting CNS-Relevant Lipophilicity Profiles

The calculated LogP of 3.47 for 1-bromo-2-cyclopropyl-3-fluorobenzene positions this building block within the optimal lipophilicity range (LogP 2–5) for central nervous system (CNS) drug discovery programs . This LogP value is distinct from both the de-fluorinated analog 1-bromo-2-cyclopropylbenzene (estimated LogP ~3.9–4.1, potentially exceeding CNS permeability/clearance optimization thresholds) and the cyclopropyl-lacking analog 1-bromo-3-fluorobenzene (estimated LogP ~2.8–3.0, potentially suboptimal for passive BBB permeation). Medicinal chemists designing CNS-targeted compound libraries can procure this intermediate to access the 2-cyclopropyl-3-fluorophenyl fragment without additional late-stage fluorination or cyclopropylation steps.

Conformationally Restricted Scaffold Synthesis for Entropy-Driven Target Binding Optimization

The cyclopropyl ring in 1-bromo-2-cyclopropyl-3-fluorobenzene introduces approximately 27.5 kcal/mol of ring strain energy and restricts rotational freedom around the C(aryl)-C(cyclopropyl) bond, based on established cyclopropane thermochemistry . This conformational rigidity is a validated design principle for improving target binding entropy in small-molecule drug discovery, particularly for targets where preorganization of the ligand reduces the entropic penalty of binding. Procurement of this building block enables direct incorporation of the conformationally restricted 2-cyclopropyl-3-fluorophenyl motif into lead compounds, avoiding the synthetic complexity of post-functionalization cyclopropanation of an aromatic scaffold that already bears multiple reactive handles.

Metal-Halogen Exchange for Organolithium or Grignard Reagent Generation

The ortho-fluorine substituent in 1-bromo-2-cyclopropyl-3-fluorobenzene exerts a strong electron-withdrawing inductive effect (σ = +0.34) that increases the electrophilicity of the bromine-bearing carbon, potentially facilitating metal-halogen exchange with n-butyllithium or isopropylmagnesium chloride . The generated 2-cyclopropyl-3-fluorophenyl organometallic species can subsequently be trapped with various electrophiles (aldehydes, ketones, isocyanates, boronates) to install the cyclopropyl-fluorophenyl motif. The 98% purity specification from commercial vendors [1] ensures that protic impurities which could quench sensitive organometallic intermediates are minimized, supporting reproducible yields in lithiation/transmetalation sequences.

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